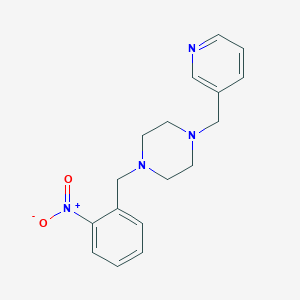
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This compound was first synthesized in the 1970s and has since been used in various studies to understand the mechanism of action of nucleoside transporters and their role in various biological processes.
Mecanismo De Acción
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine acts as a competitive inhibitor of nucleoside transporters, binding to the transporter protein and preventing the transport of nucleosides across the cell membrane. This inhibition can lead to a decrease in the intracellular concentration of nucleosides, which can have various effects on cellular processes such as DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, in cancer cells, 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to inhibit cell proliferation and induce cell death by decreasing the intracellular concentration of nucleosides. In neurons, 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to modulate the release of neurotransmitters by regulating the uptake of adenosine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its ability to selectively inhibit nucleoside transporters without affecting other cellular processes. This allows researchers to study the specific role of nucleoside transporters in various biological processes. However, one limitation of using 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research involving 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is the role of nucleoside transporters in cancer, as 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has shown promising results in inhibiting cancer cell proliferation. Another area of interest is the development of new compounds that can selectively target specific nucleoside transporters, which could have potential therapeutic applications in various diseases. Additionally, further research is needed to understand the physiological and biochemical effects of 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in different cell types and tissues, as well as its potential toxicity and side effects.
Métodos De Síntesis
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzyl chloride with piperazine, followed by the reaction of the resulting product with 3-pyridinylmethylamine. The final product is purified using column chromatography to obtain pure 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been widely used in scientific research to study the role of nucleoside transporters in various biological processes. This compound has been used to investigate the transport of nucleosides across the cell membrane, as well as the regulation of nucleoside uptake by various factors such as pH and substrate concentration.
Propiedades
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-6-2-1-5-16(17)14-20-10-8-19(9-11-20)13-15-4-3-7-18-12-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUWSAZNEWKLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5668687.png)


![5-methoxy-2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5668709.png)
![(4R)-1-(cyclopropylcarbonyl)-N-ethyl-4-{[(pyridin-2-ylthio)acetyl]amino}-L-prolinamide](/img/structure/B5668715.png)
![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-1-methylazepane](/img/structure/B5668731.png)
![N,N-dimethyl-3-{2-[1-(3-methyl-4-pyridinyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5668736.png)
![9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)
![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5668775.png)
![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine](/img/structure/B5668784.png)